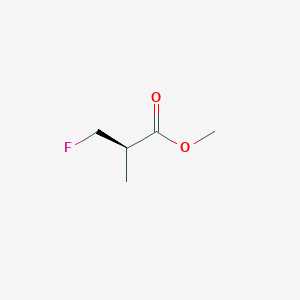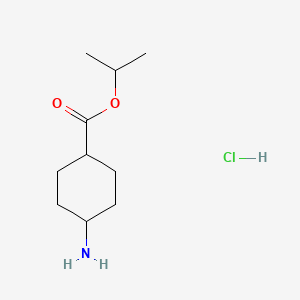
trans Isopropyl 4-aminocyclohexanecarboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans Isopropyl 4-aminocyclohexanecarboxylate hydrochloride: is a chemical compound with the molecular formula C10H20ClNO2 and a molecular weight of 221.7243 g/mol .
Vorbereitungsmethoden
The synthesis of trans Isopropyl 4-aminocyclohexanecarboxylate hydrochloride involves several steps. One common method includes the reaction of isopropylamine with 4-aminocyclohexanecarboxylic acid under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the correct stereochemistry of the product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
trans Isopropyl 4-aminocyclohexanecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
trans Isopropyl 4-aminocyclohexanecarboxylate hydrochloride has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of trans Isopropyl 4-aminocyclohexanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
trans Isopropyl 4-aminocyclohexanecarboxylate hydrochloride can be compared with other similar compounds, such as:
trans-4-Aminocyclohexanecarboxylic acid: This compound shares a similar core structure but lacks the isopropyl group.
Methyl trans-4-aminocyclohexanecarboxylate hydrochloride: This compound has a methyl group instead of an isopropyl group, leading to different chemical and physical properties.
Eigenschaften
Molekularformel |
C10H20ClNO2 |
|---|---|
Molekulargewicht |
221.72 g/mol |
IUPAC-Name |
propan-2-yl 4-aminocyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-7(2)13-10(12)8-3-5-9(11)6-4-8;/h7-9H,3-6,11H2,1-2H3;1H |
InChI-Schlüssel |
JQMTUZODUPRUJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C1CCC(CC1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


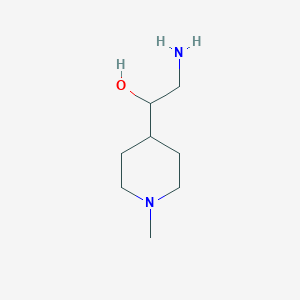
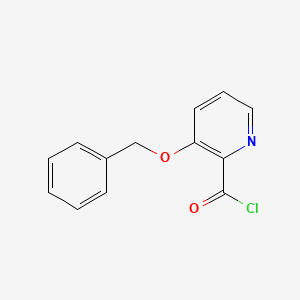
![2-Amino-7-{[(3r,4r)-3-Hydroxy-4-(Hydroxymethyl)pyrrolidin-1-Yl]methyl}-3,5-Dihydro-4h-Pyrrolo[3,2-D]pyrimidin-4-One](/img/structure/B12953190.png)
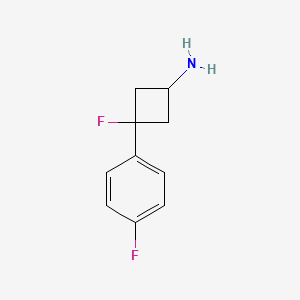
![Sodium 8-methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl phosphate](/img/structure/B12953199.png)



![Rel-5-benzyl 1-ethyl (1S,3R)-5-azaspiro[2.5]octane-1,5-dicarboxylate](/img/structure/B12953224.png)
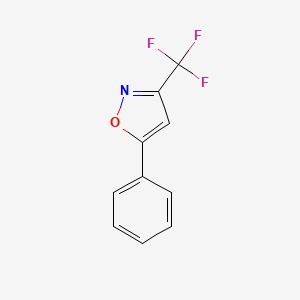
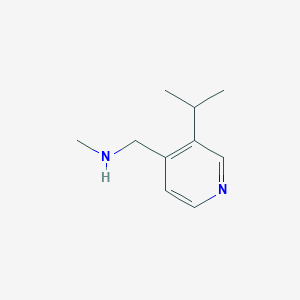
![(2S,3R,4R,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),14,19,21,23,25,27-heptaen-16-one](/img/structure/B12953237.png)
